1,3-Di-Boc-2-methylisothiourea

Guanidine synthesis Copper catalysis Isothiourea stability

1,3-Di-Boc-2-methylisothiourea (N,N′-Di-Boc-S-methylisothiourea; CAS 107819-90-9) is a doubly tert-butoxycarbonyl (Boc)-protected S-methylisothiourea derivative with molecular formula C₁₂H₂₂N₂O₄S and molecular weight 290.38 g/mol. It is a white to off-white crystalline powder with a melting point of 115–121 °C (lit.) and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and ether.

Molecular Formula C₁₂H₂₂N₂O₄S
Molecular Weight 290.38
CAS No. 107819-90-9
Cat. No. B1141452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-Boc-2-methylisothiourea
CAS107819-90-9
Synonyms[[[(1,1-Dimethylethoxy)carbonyl]amino](methylthio)methylene]-carbamic acid 1,1-dimethylethyl ester;  1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea;  1,3-Bis(tert-butoxycarbonyl)-2-methylthiopseudourea;  1,3-Di-tert-butyloxycarbonyl-S-methylisot
Molecular FormulaC₁₂H₂₂N₂O₄S
Molecular Weight290.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC
InChIInChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di-Boc-2-methylisothiourea (CAS 107819-90-9) – Core Properties and Procurement Relevance for Protected Guanidine Synthesis


1,3-Di-Boc-2-methylisothiourea (N,N′-Di-Boc-S-methylisothiourea; CAS 107819-90-9) is a doubly tert-butoxycarbonyl (Boc)-protected S-methylisothiourea derivative with molecular formula C₁₂H₂₂N₂O₄S and molecular weight 290.38 g/mol . It is a white to off-white crystalline powder with a melting point of 115–121 °C (lit.) and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and ether . The compound functions as a guanidinylation (guanylation) reagent, transferring a protected guanidine moiety to primary and secondary amines [1]. Its Boc protecting groups confer acid-labile deprotection orthogonality, making it compatible with Fmoc-based solid-phase peptide synthesis strategies [2].

Why 1,3-Di-Boc-2-methylisothiourea Cannot Be Swapped with Other Boc-Guanidinylation Reagents Without Consequence


Although multiple Boc-protected guanidinylation reagents exist, they differ fundamentally in reactivity, activation chemistry, and side-reaction profiles. N,N′-Bis-Boc-thiourea requires harsh desulfurization conditions and suffers from inherent instability that complicates direct amination [1]. Goodman's reagent (N,N′-Di-Boc-1H-pyrazole-1-carboxamidine) lacks the S-methyl leaving group and therefore cannot participate in Liebeskind–Srogl cross-coupling for amidine synthesis [2]. Unprotected S-methylisothiourea produces free guanidines that lack the acid-labile protection required for orthogonal synthetic strategies [3]. Selection of the specific di-Boc-S-methylisothiourea scaffold is therefore driven by the need for a reagent that simultaneously provides Boc protection, a competent methylthio leaving group for versatile activation, and compatibility with transition-metal-mediated coupling manifolds.

Product-Specific Quantitative Evidence for 1,3-Di-Boc-2-methylisothiourea Versus Closest Guanidinylation Analogs


Stability Advantage of S-Methyl-N,N′-bis-Boc-isothiourea Over N,N′-Bis-Boc-thiourea in Copper(I)-Mediated Amination

In a direct head-to-head study, the thiourea analog N,N′-bis-Boc-thiourea proved intrinsically unstable, precluding effective direct amination under dehydrosulfurization conditions. By contrast, the S-methyl isothiourea derivative (1,3-Di-Boc-2-methylisothiourea) was sufficiently stable to undergo copper(I)-mediated amination with a range of primary and sterically hindered secondary amines [1]. The paper explicitly states that the instability of the thiourea 'made the desired transformation difficult' and that this limitation motivated the switch to the isothiourea scaffold [1].

Guanidine synthesis Copper catalysis Isothiourea stability Thiourea instability

Liebeskind–Srogl Cross-Coupling Reactivity: Unique Access to Protected Benzamidines Not Achievable with Goodman's Reagent

Following SEM-protection of one Boc-nitrogen, 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea served as an amidine-forming cross-coupling partner under Liebeskind–Srogl conditions (Pd catalyst, CuTC co-catalyst) with aryl and heteroaryl boronic acids, affording fully protected benzamidines in 40–91% isolated yield [1]. This reactivity is enabled by the S-methyl thioimidate character of the compound and is structurally inaccessible to pyrazole-based guanidinylation reagents such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (Goodman's reagent), which lacks a thioether leaving group and cannot engage in this cross-coupling manifold [1].

Amidine synthesis Cross-coupling Liebeskind–Srogl Boronic acid

Copper(I)-Promoted Guanidinylation Avoids Toxic Mercury Salts Required by Classical Methods

Classical guanidinylation of amines with bis-Boc-S-methylisothiourea employs mercury(II) chloride (HgCl₂) as a thiophile promoter [1]. However, a copper(I)-mediated protocol using CuCl and K₂CO₃ achieves guanidinylation of primary and sterically hindered secondary amines in good to excellent yields without highly toxic mercury salts [2]. The referenced J. Organomet. Chem. paper explicitly contrasts the copper method with the 'highly toxic mercury(II) salts that are commonly used for the transformation of thiourea derivatives to guanidine moieties' [2]. The same S-methyl-N,N′-bis-Boc-isothiourea substrate is compatible with both activation modes, providing user-selectable conditions.

Green chemistry Copper catalysis Mercury-free guanidinylation Amine functionalization

Boc Protection Enables Acid-Labile Orthogonal Deprotection Strategy Versus Cbz-Protected Analogs

The Boc protecting groups on 1,3-Di-Boc-2-methylisothiourea are cleaved under acidic conditions (trifluoroacetic acid, TFA), whereas the Cbz groups on N,N′-di-Cbz-S-methylisothiourea require hydrogenolysis for removal [1]. A comparative study of guanidinylation reagents explicitly evaluated N,N′-bis(Boc)-S-methylisothiourea alongside N,N′-bis(Cbz)-S-methylisothiourea and noted that the Cbz-protected guanidine products are stable to TFA treatment, while Boc-protected products are TFA-labile [1]. Additionally, under microwave-assisted solid-phase peptide synthesis conditions, Boc-containing reagents were found to be accompanied by side reactions, whereas Cbz-based reagents (N,N′-di-Z-S-methylisothiourea and N,N′-di-Z(2-Cl)-S-methylisothiourea) gave the best results [2].

Protecting group strategy Orthogonal deprotection Boc vs Cbz Solid-phase synthesis

Commercial Purity Benchmarks: ≥98% (HPLC) Enables Reproducible Stoichiometry in Multi-Step Syntheses

Multiple authoritative vendor specifications confirm that 1,3-Di-Boc-2-methylisothiourea is routinely supplied at ≥98.0% purity as determined by HPLC . AKSci specifies 98% (HPLC) ; VWR reports ≥98.0% (by HPLC, total nitrogen) with melting point 121.0–125.0 °C ; Sigma-Aldrich lists ≥98.0% (HPLC) . Comparable purity specifications for the Cbz analog are less consistently reported across major vendors, and the thiourea analog N,N′-bis-Boc-thiourea is not widely available as a high-purity commercial reagent, reflecting its noted instability [1].

Reagent purity HPLC quality control Procurement specification Batch consistency

Broad Amine Substrate Scope: Primary, Secondary, Aromatic, and Sterically Hindered Amines – with Mercury Chloride Activation

The Guo–Cammidge–Horwell method demonstrates that N,N′-bis-Boc-S-methylisothiourea reacts smoothly with aromatic, aliphatic, and sterically hindered amines in the presence of HgCl₂ to give protected guanidines [1]. This broad substrate scope contrasts with unprotected S-methylisothiourea, which is primarily limited to unhindered primary amines and often yields complex mixtures with secondary or hindered substrates . The two-step protocol further enables synthesis of monoaryl internal guanidines – a transformation not readily accessible with the simpler unprotected reagent [1].

Substrate scope Amine guanidinylation Sterically hindered amines Mercury activation

Procurement-Driven Application Scenarios for 1,3-Di-Boc-2-methylisothiourea (CAS 107819-90-9)


Mercury-Free Guanidinylation in Medicinal Chemistry Scale-Up

When scaling guanidinylation reactions beyond milligram discovery quantities, the documented CuCl/K₂CO₃ activation protocol for 1,3-Di-Boc-2-methylisothiourea eliminates the toxic HgCl₂ waste stream that is mandatory when using the classical Hg-promoted method with this same reagent [1]. The copper protocol has been validated across a range of primary and sterically hindered secondary amines, providing a drop-in, mercury-free option without requiring a change in the guanidinylation reagent itself [2]. This is a direct procurement rationale: the reagent is compatible with both activation modes, offering flexibility in route selection based on safety and environmental requirements.

Diversity-Oriented Synthesis of Protected Benzamidine Libraries via Liebeskind–Srogl Cross-Coupling

In drug discovery programs targeting serine protease inhibitors or factor Xa antagonists that require substituted benzamidine pharmacophores, 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea uniquely enables late-stage diversification. After SEM-protection, it serves as a cross-coupling partner with commercially available aryl and heteroaryl boronic acids under Liebeskind–Srogl conditions, delivering protected benzamidines in 40–91% yield [3]. This Pd-catalyzed coupling manifold is structurally inaccessible to other Boc-protected guanidinylation reagents such as Goodman's reagent (N,N′-Di-Boc-1H-pyrazole-1-carboxamidine), which cannot function as a thioimidate cross-coupling electrophile [3]. The reagent thus supports both standard guanidinylation and cross-coupling workflows from a single procurement.

Fmoc-Compatible Guanidinylation in Solid-Phase Peptide Synthesis (Non-Microwave Conditions)

For manual or automated Fmoc-SPPS where microwave irradiation is not employed, the Boc protecting groups of 1,3-Di-Boc-2-methylisothiourea are fully orthogonal to the Fmoc strategy [4]. The reagent introduces a bis-Boc-protected guanidine that is stable to piperidine-mediated Fmoc removal but is cleanly deprotected with TFA during global resin cleavage [4]. Users should note, however, that for microwave-assisted SPPS, Cbz-protected analogs (N,N′-di-Z-S-methylisothiourea) are reported to give better results with fewer side reactions and should be preferentially selected for that specific modality [5].

Synthesis of Monoaryl Internal Guanidines via a Validated Two-Step Protocol

The Guo–Cammidge–Horwell method established a straightforward two-step sequence using N,N′-bis-Boc-S-methylisothiourea and HgCl₂ to access monoaryl internal guanidines – a structural motif that is challenging to construct via direct guanidinylation of N-arylamines with unprotected reagents [6]. The protocol exploits the ability of the bis-Boc-protected intermediate to undergo selective mono-deprotection and subsequent functionalization, enabling regioselective guanidine assembly that is not achievable with simpler S-methylisothiourea reagents lacking orthogonal nitrogen protection [6].

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